molecular formula C7H15ClN2O B2402958 cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride CAS No. 1333253-13-6

cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride

Cat. No. B2402958
CAS RN: 1333253-13-6
M. Wt: 178.66
InChI Key: CHFHYQUMEXHWPD-IBTYICNHSA-N
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Description

Cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride is a chemical compound with the empirical formula C7H14N2O · HCl . Its molecular weight is 178.66 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is O=C(N)C@H[C@H]1N.Cl . The InChI is 1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m1./s1 .

Scientific Research Applications

  • Peptide Synthesis and Chain Ligation The synthesis of bis-azirines from cis-cyclohexane-bridged bis-aminoazirines, including cis-2-amino-cyclohexanecarboxylic acid amide hydrochloride, is significant in peptide synthesis. This compound can react with natural α-amino acids to form peptide amides, demonstrating its applicability in building blocks for peptide synthesis and chain ligation (Köttgen, Linden, & Heimgartner, 2009).

  • Studying Amide cis-trans Equilibrium Research on cis- and trans-N,N'-dimethyl-N,N'-diphenyl-1,7-diazadispiro[2.2.2.2]deca-1,7-diene-2,8-diamine, derived from this compound, contributes to understanding the amide cis-trans equilibrium. This is crucial for generating non-hydrogen-bonded ordered structures of amides in peptide research (Hosoya et al., 2010).

  • Structural Analysis in Chemistry The compound has been used in structural analyses, such as determining the crystal structures of related compounds. This includes understanding how molecules like open-chain amide carboxylic acids form hydrogen-bonded structures, which is vital for comprehending molecular interactions in various chemical contexts (Smith & Wermuth, 2012).

  • Asymmetric Synthesis of Amino Acids this compound is used in the asymmetric synthesis of amino acids, where its derivatives are crucial intermediates. This type of synthesis is important for producing compounds with specific chirality, a key aspect in the development of certain pharmaceuticals (Fondekar et al., 2002).

  • Catalysis in Organic Synthesis Its derivatives are also used in catalyzing the amidation of hydrocarbons, an important reaction in organic synthesis. This process is significant for modifying the properties of organic compounds for various applications (Au, Huang, Che, & Yu, 2000).

  • Development of Conformationally Constrained β-Amino Acids The compound plays a role in the development of conformationally constrained β-amino acids. These amino acids are used to stabilize helical structures in peptides, which is essential in protein engineering and drug design (Gellman et al., 2013).

  • Role in Enzyme-Catalyzed Reactions It is also involved in studying the mechanism of enzyme-catalyzed reactions like cis-trans isomerization of prolyl peptides. Understanding this mechanism is crucial for insights into protein folding and function (Hur & Bruice, 2002).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral . It has a GHS07 pictogram and the signal word is Warning . The hazard statements include H302 and the precautionary statements are P301 + P312 + P330 . It’s important to note that the toxicological properties of this material have not been fully investigated .

properties

IUPAC Name

(1R,2S)-2-aminocyclohexane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFHYQUMEXHWPD-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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